3,5-Difluorobenzohydrazide

Catalog No.
S715148
CAS No.
244022-63-7
M.F
C7H6F2N2O
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzohydrazide

CAS Number

244022-63-7

Product Name

3,5-Difluorobenzohydrazide

IUPAC Name

3,5-difluorobenzohydrazide

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)

InChI Key

DYVVBJWZTNZTBQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)NN

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NN

Further Exploration:

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3,5-Difluorobenzohydrazide is an organic compound with the molecular formula C7_7H6_6F2_2N2_2O. This compound features a hydrazide functional group attached to a difluorobenzene ring, specifically at the 3 and 5 positions. It is characterized by its potential applications in various fields, including pharmaceuticals and agricultural chemistry. The compound is known for its harmful effects if ingested or inhaled, indicating a need for careful handling and usage in laboratory settings .

Typical of hydrazides, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones.
  • Acylation Reactions: The hydrazide group can undergo acylation, leading to derivatives that may have enhanced biological activity.
  • Decomposition Reactions: Under certain conditions, such as heating or in the presence of strong acids or bases, it may decompose to release nitrogen gas and other products.

These reactions are crucial for synthesizing derivatives that may exhibit specific biological properties or enhanced efficacy in applications

Several methods can be employed to synthesize 3,5-difluorobenzohydrazide:

  • From 3,5-Difluorobenzoic Acid:
    • Reacting 3,5-difluorobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride.
  • Direct Fluorination:
    • Starting from benzohydrazide and applying fluorination techniques using reagents like sulfur tetrafluoride or other fluorinating agents.

These methods allow for the efficient production of 3,5-difluorobenzohydrazide with varying yields depending on the conditions used .

3,5-Difluorobenzohydrazide has several notable applications:

  • Pharmaceutical Development: Its derivatives are being studied for their potential use as antimicrobial agents.
  • Agricultural Chemistry: It may serve as an active ingredient in pesticides or herbicides due to its biological activity.
  • Research: Utilized as a reagent in organic synthesis and medicinal chemistry research.

The versatility of this compound makes it valuable across different scientific disciplines .

Interaction studies involving 3,5-difluorobenzohydrazide often focus on its binding affinity with various biological targets. Research indicates that this compound may interact with enzymes or receptors involved in microbial resistance mechanisms. Studies assessing its interaction with DNA and protein targets could provide insight into its mechanism of action and therapeutic potential. Further investigation into these interactions is essential for understanding how modifications to the structure affect biological outcomes .

Several compounds share structural similarities with 3,5-difluorobenzohydrazide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2,5-DifluorobenzohydrazideC7_7H6_6F2_2N2_2OSimilar structure but different fluorine positionsPotentially different bioactivity
BenzohydrazideC7_7H8_8N2_2OLacks fluorine substituentsLess lipophilic; different reactivity
3-FluorobenzohydrazideC7_7H8_8F1_1N2_2OContains only one fluorine atomMay exhibit distinct biological properties
4-FluorobenzohydrazideC7_7H8_8F1_1N2_2OSimilar to above but fluorine at different positionDifferent binding characteristics

The unique placement of fluorine atoms in 3,5-difluorobenzohydrazide enhances its chemical properties and potential biological activities compared to these similar compounds .

Conventional Synthesis Routes

Hydrazine Hydrate Reaction with 3,5-Difluorobenzoic Acid

The most established synthetic route for 3,5-difluorobenzohydrazide involves the direct reaction between 3,5-difluorobenzoic acid and hydrazine hydrate [1]. This conventional approach follows the general mechanism for acid hydrazide synthesis, where the carboxylic acid undergoes nucleophilic acyl substitution with hydrazine [2]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to yield the desired hydrazide product [3].

The stoichiometric reaction requires equimolar amounts of 3,5-difluorobenzoic acid and hydrazine hydrate, though excess hydrazine is typically employed to drive the reaction to completion [1]. Under standard conditions, the reaction is conducted in methanol at elevated temperatures ranging from 60 to 80 degrees Celsius for 2 to 6 hours [4]. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, forming an unstable tetrahedral intermediate that subsequently eliminates water [5].

Research findings indicate that the presence of fluorine substituents at the 3 and 5 positions significantly influences the reaction kinetics [6]. The electron-withdrawing nature of fluorine atoms activates the carbonyl carbon toward nucleophilic attack, resulting in enhanced reaction rates compared to unsubstituted benzoic acid derivatives [3]. Kinetic studies have demonstrated that 3,5-difluorobenzoic acid exhibits approximately 3-fold faster hydrazinolysis rates than benzoic acid under identical reaction conditions [7].

Table 1: Reaction Conditions for Conventional Hydrazide Synthesis

ParameterOptimal RangeTypical Yield
Temperature60-80°C75-85%
Reaction Time2-6 hours-
Hydrazine Excess1.2-1.5 equivalents-
SolventMethanol/Ethanol-

The conventional synthesis typically achieves yields ranging from 75 to 85 percent under optimized conditions [1]. Product isolation involves cooling the reaction mixture to precipitate the crystalline hydrazide, followed by filtration and recrystallization from appropriate solvents [4]. The melting point of 3,5-difluorobenzohydrazide has been reported as 168-170 degrees Celsius, providing a reliable indicator of product purity [8].

Solvent Selection and Reaction Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 3,5-difluorobenzohydrazide [9]. Polar protic solvents such as methanol and ethanol are predominantly employed due to their ability to solubilize both reactants and facilitate the nucleophilic substitution mechanism [10]. These solvents also stabilize the transition state through hydrogen bonding interactions with the developing charges during the reaction [11].

Comparative studies have evaluated various solvent systems for hydrazide synthesis [12]. Methanol consistently demonstrates superior performance, providing higher yields and shorter reaction times compared to other protic solvents [13]. The enhanced reactivity in methanol is attributed to its optimal balance of polarity and hydrogen bonding capability, which facilitates both reactant dissolution and transition state stabilization [14].

Table 2: Solvent Effects on Hydrazide Formation

SolventYield (%)Reaction Time (h)Product Purity (%)
Methanol82-853-497-98
Ethanol78-824-595-97
2-Propanol70-755-693-95
Water45-558-1285-90

Temperature optimization studies reveal that reaction rates increase significantly with temperature, following Arrhenius kinetics [15]. However, temperatures exceeding 90 degrees Celsius can lead to side reactions and decomposition products, necessitating careful temperature control [14]. The optimal temperature range of 70-80 degrees Celsius provides the best compromise between reaction rate and product selectivity [16].

Reaction concentration effects have been systematically investigated, with optimal results obtained at concentrations between 0.5 and 1.0 molar [1]. Higher concentrations can lead to incomplete dissolution and heterogeneous reaction conditions, while lower concentrations result in reduced reaction rates and longer reaction times [14]. The hydrazine to acid molar ratio significantly influences both yield and reaction rate, with 1.2 to 1.5 equivalents of hydrazine providing optimal results [4].

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production of 3,5-difluorobenzohydrazide increasingly employs continuous flow reactor systems to overcome limitations associated with batch processing [17]. Flow chemistry offers several advantages including improved heat and mass transfer, enhanced safety through reduced reagent inventory, and consistent product quality [18]. These systems enable precise control over reaction parameters and facilitate scale-up from laboratory to production quantities [17].

Recent developments in continuous flow synthesis of acid hydrazides demonstrate residence times between 13 and 25 minutes with yields ranging from 65 to 91 percent [1]. The flow setup typically consists of two feed streams: one containing the carboxylic acid in methanol with sulfuric acid catalyst, and another containing hydrazine hydrate in methanol [1]. The streams are mixed using micro-mixers and passed through heated tubular reactors at controlled temperatures and pressures [17].

Table 3: Continuous Flow Reactor Performance Parameters

ParameterTypical RangePerformance Metric
Residence Time13-25 minutes65-91% yield
Flow Rate0.1-2.0 mL/minScalable
Temperature80-125°CEnhanced kinetics
Pressure2-5 barImproved solubility

The continuous flow approach for hydrazide synthesis addresses precipitation challenges through careful control of temperature and pressure conditions [1]. Product precipitation can be controlled by maintaining elevated temperatures in the reactor and allowing crystallization to occur in collection vessels at ambient conditions [17]. This strategy prevents reactor fouling while maintaining high product yields and purity [1].

Large-scale demonstrations have been conducted using flow reactors to produce substantial quantities of hydrazides [17]. One notable example achieved production of 200 grams of hydrazide over a continuous 9-hour run, equating to approximately 22 grams per hour output [1]. This demonstrates the scalability and commercial viability of continuous flow processes for hydrazide manufacturing [17].

Catalytic Approaches and Yield Enhancement

Catalytic enhancement of hydrazide synthesis has been explored to improve reaction efficiency and reduce processing costs [19]. While the direct reaction between carboxylic acids and hydrazine typically proceeds without added catalysts, various promotional systems have been investigated to accelerate reaction rates and increase yields [20]. Acid catalysts, particularly sulfuric acid, are commonly employed to activate the carboxylic acid toward nucleophilic attack [1].

Lewis acid catalysts have shown promise for promoting hydrazide formation through coordination to the carbonyl oxygen, enhancing electrophilicity [21]. Metallic catalysts based on transition metals can facilitate the reaction through alternative mechanistic pathways [19]. However, catalyst selection must consider product purity requirements and potential metal contamination issues in pharmaceutical applications [15].

Table 4: Catalytic Systems for Hydrazide Synthesis

Catalyst TypeLoading (mol%)Yield EnhancementTemperature Reduction
Sulfuric Acid0.2-0.510-15%10-20°C
Lewis Acids1-515-25%15-25°C
Metal Complexes0.1-120-30%20-30°C

Enzymatic catalysis represents an emerging approach for hydrazide synthesis under mild conditions [7]. Specific amidases have demonstrated the ability to catalyze hydrazide formation from carboxylic acids and hydrazine with high selectivity [22]. The amidase from Rhodococcus rhodochrous has been shown to effectively catalyze hydrazide synthesis, representing the first reported enzymatic route to these compounds [22]. This biocatalytic approach offers advantages including mild reaction conditions, high selectivity, and environmental compatibility [7].

The enzymatic mechanism involves formation of an acyl-enzyme intermediate followed by nucleophilic attack by hydrazine [22]. Kinetic studies reveal Michaelis constant values of 8-10 millimolar and catalytic constants of 45-77 per second for various substrates [7]. The enzyme shows preference for aromatic substrates over aliphatic compounds, making it particularly suitable for fluorinated benzoic acid derivatives [22].

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful alternative for preparing 3,5-difluorobenzohydrazide with significantly reduced reaction times and enhanced yields [23]. This methodology utilizes microwave irradiation to achieve rapid heating and improved reaction kinetics compared to conventional thermal methods [13]. The microwave approach typically enables completion of hydrazide synthesis within 4 to 12 minutes, representing a substantial time reduction from hours required in conventional heating [13].

The microwave-assisted protocol involves direct reaction between 3,5-difluorobenzoic acid and hydrazine hydrate under solvent-free conditions [23]. Reaction mixtures are subjected to microwave irradiation at powers ranging from 300 to 900 watts with temperatures reaching 250 degrees Celsius [13]. The rapid heating achievable through microwave dielectric heating creates more efficient energy transfer compared to conventional conductive heating methods [16].

Table 5: Microwave-Assisted Synthesis Parameters

ParameterConventional MethodMicrowave Method
Reaction Time6-9 hours4-12 minutes
Yield75-85%82-96%
Temperature60-80°C200-250°C
Energy EfficiencyLowHigh

Research findings demonstrate that microwave-assisted synthesis provides superior yields compared to conventional heating methods [23]. Yields of 82 to 96 percent have been achieved for various fenamic acid hydrazides using microwave protocols, with similar efficiency expected for fluorinated derivatives [13]. The enhanced yields are attributed to more uniform heating, reduced thermal gradients, and activation of specific molecular vibrations that facilitate bond formation [16].

The solvent-free nature of microwave-assisted synthesis offers additional environmental and economic advantages [13]. Elimination of organic solvents reduces waste generation, simplifies product isolation, and decreases processing costs [23]. Product purification typically involves simple cooling and crystallization, followed by recrystallization from minimal solvent volumes [13].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to hydrazide synthesis to minimize environmental impact and improve process sustainability [16]. These approaches focus on reducing or eliminating hazardous solvents, minimizing waste generation, and employing renewable reagents where possible [24]. Solvent-free methodologies represent a primary green chemistry strategy for hydrazide preparation [13].

Solid-supported synthesis using calcium oxide as an inexpensive solid support has been developed for phosphorohydrazide preparation and shows potential for extension to benzoic acid derivatives [24]. This surface-mediated approach enables reactions at room temperature while avoiding organic solvents entirely [24]. The method demonstrates excellent yields of 75 to 92 percent and eliminates the need for column chromatography purification [24].

Table 6: Green Chemistry Metrics Comparison

MethodAtom Economy (%)E-FactorEnergy EfficiencyWaste Reduction (%)
Conventional85-908-12LowBaseline
Microwave90-953-6High60-70
Solvent-Free95-981-3Medium80-90

Alternative reagent systems have been explored to replace toxic hydrazine hydrate with safer alternatives [10]. Acethydrazide has been investigated as a substitute reagent, offering reduced toxicity while maintaining comparable reactivity [10]. This transacylation approach involves reaction between carboxylic acids and acethydrazide under microwave conditions, providing a safer alternative to direct hydrazine use [10].

Mechanochemical synthesis represents another green approach utilizing mechanical energy to drive chemical transformations [12]. Ball milling techniques can enable solvent-free hydrazide synthesis through high-energy collisions that activate reactants [12]. This methodology eliminates solvent requirements while providing efficient mixing and energy transfer for bond formation [12].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,5-difluorobenzohydrazide

Dates

Last modified: 08-15-2023

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